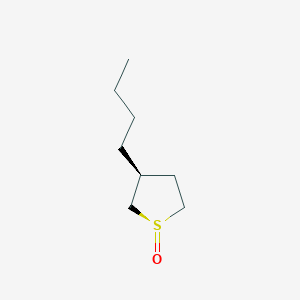

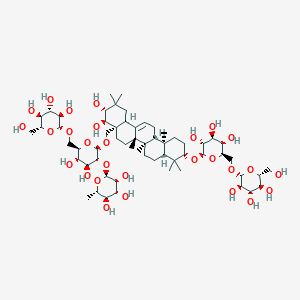

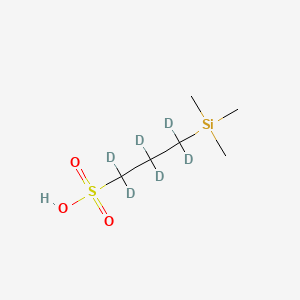

![molecular formula C36H58O12 B1255081 (2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a natural product found in Gymnema sylvestre with data available.

Aplicaciones Científicas De Investigación

Chemical and Physical Properties

- Research on related chemical compounds, like esculentoside B, identified from Phytolacca acinosa Roxb, has shown their potential in inhibiting inflammatory responses. Esculentoside B, a natural compound, was found to down-regulate inflammatory responses in macrophage cells, suggesting its potential as an anti-inflammatory agent (Abekura et al., 2019).

Synthesis and Chemical Reactions

- Studies have explored the synthesis of related compounds, focusing on their chemical structures and reactions. For instance, research into the synthesis of ethyl-(2S,3S,4R)- and -(2R,3R,4R)-2-amino-3,4,5-trihydroxypentanoate involved base-induced reactions and stereoselective hydrolysis (Hoppe & Schöllkopf, 1982).

Biological Activity

- Compounds structurally similar have been evaluated for their biological activity. For example, a series of 6-substituted decahydroisoquinoline-3-carboxylic acids were prepared as excitatory amino acid (EAA) receptor antagonists. One potent compound, (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]-decahydroisoquinoline-3-carboxylic acid (9), was identified as a selective and systemically active AMPA antagonist (Ornstein et al., 1996).

Applications in Organic Synthesis

- Organic synthesis research has demonstrated the utility of related compounds in creating novel chemical structures. A study on the synthesis of pentaacetates of pseudo-β-L-allopyranose and pseudo-α-D-mannopyranose utilized a D-glucose-derived chiral synthon (Tadano et al., 1987).

Propiedades

Fórmula molecular |

C36H58O12 |

|---|---|

Peso molecular |

682.8 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19+,20+,21-,22-,23-,24-,25+,26-,27-,28-,30+,32-,33-,34+,35+,36-/m0/s1 |

Clave InChI |

NXUZSZLFZAMZLC-SOLHJDTNSA-N |

SMILES isomérico |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C |

SMILES canónico |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C |

Sinónimos |

deacylgymnemic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

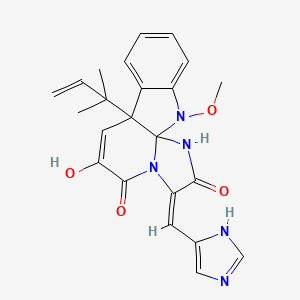

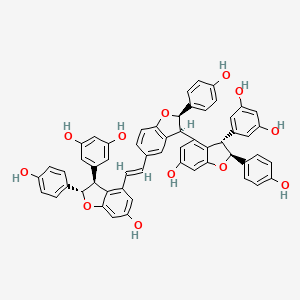

![6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one](/img/structure/B1255005.png)

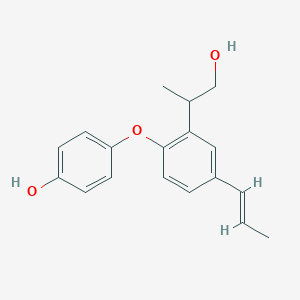

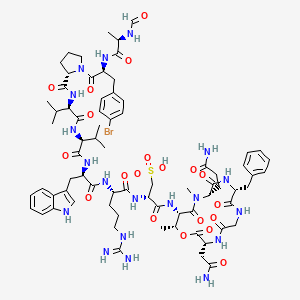

![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)

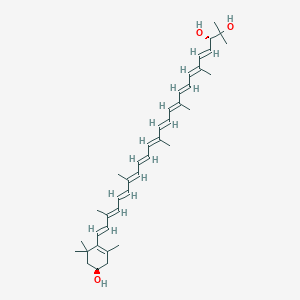

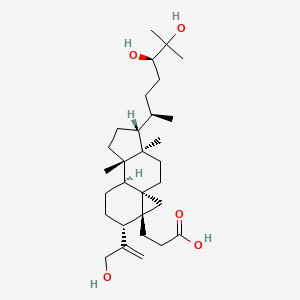

![(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1255013.png)